3-methyl-N-(oxan-4-ylmethyl)aniline

Description

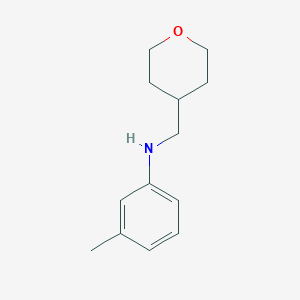

3-Methyl-N-(oxan-4-ylmethyl)aniline is a secondary amine derivative of aniline featuring a methyl group at the meta position of the aromatic ring and an oxan-4-ylmethyl group attached to the nitrogen atom. The molecular formula is C₁₃H₁₉NO, with a molecular weight of 205.30 g/mol. The oxan-4-ylmethyl substituent introduces an ether oxygen, enhancing solubility in organic solvents and influencing hydrogen-bonding capabilities.

Structurally, the methyl group at the 3-position provides steric and electronic effects distinct from para-substituted analogs.

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

3-methyl-N-(oxan-4-ylmethyl)aniline |

InChI |

InChI=1S/C13H19NO/c1-11-3-2-4-13(9-11)14-10-12-5-7-15-8-6-12/h2-4,9,12,14H,5-8,10H2,1H3 |

InChI Key |

KRZKGTOZKDOJHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NCC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(oxan-4-ylmethyl)aniline can be achieved through various methods. One common approach involves the reaction of 3-methylaniline with oxan-4-ylmethyl chloride in the presence of a base such as sodium hydroxide . The reaction typically occurs under mild conditions, with the temperature maintained at around 60°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(oxan-4-ylmethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or hydroxylamine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-methyl-N-(oxan-4-ylmethyl)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-N-(oxan-4-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aromatic ring significantly impact reactivity and biological activity. Key comparisons include:

| Compound Name | Substituent Position/Type | Key Properties/Biological Activity |

|---|---|---|

| 4-Methyl-N-(oxan-4-ylmethyl)aniline | Methyl at para position | Higher lipophilicity; moderate antimicrobial activity |

| 3-Chloro-N-(oxan-4-ylmethyl)aniline | Chloro at meta position | Electron-withdrawing effect enhances reactivity; notable anticancer activity |

| 3-Fluoro-N-(oxan-4-ylmethyl)aniline | Fluoro at meta position | Fluorine’s electronegativity improves hydrogen bonding; antimicrobial potential |

- Meta vs.

- Halogen vs. Methyl : Chloro and fluoro substituents increase electrophilicity, favoring nucleophilic interactions, whereas the methyl group’s electron-donating nature may stabilize charge-transfer complexes .

N-Substituent Variations

The oxan-4-ylmethyl group distinguishes the target compound from analogs with alternative N-substituents:

| Compound Name | N-Substituent | Unique Properties |

|---|---|---|

| N-(tetrahydro-2H-pyran-4-ylmethyl)aniline | Tetrahydrofuran derivative | Reduced ring strain enhances stability; lower biological activity |

| 3-Methyl-N-[(5-methylthiophen-2-yl)methyl]aniline | Thiophene moiety | Sulfur atom enables π-stacking; explored in anticancer research |

| N-(oxan-4-ylmethyl)-4-(1H-tetrazol-1-yl)aniline | Tetrazole group | High anticancer activity due to tetrazole’s bioisosteric mimicry |

- Oxan-4-ylmethyl vs. Tetrahydrofuran : The oxan group’s ether oxygen improves solubility compared to tetrahydrofuran analogs, which exhibit lower reactivity .

- Heterocyclic Substituents : Thiophene and tetrazole groups introduce distinct electronic profiles, with tetrazole’s nitrogen-rich structure enhancing interactions with biomolecular targets .

Notes

Data Limitations : Direct pharmacological data for 3-methyl-N-(oxan-4-ylmethyl)aniline are sparse; predictions rely on structural analogs .

Synthetic Challenges : Positional isomerism (meta vs. para) requires precise regioselective synthesis, which may limit yield .

Contradictions : and suggest halogen substituents enhance bioactivity, but methyl groups may offer better pharmacokinetic profiles due to reduced toxicity .

Biological Activity

3-Methyl-N-(oxan-4-ylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

The presence of the oxan-4-ylmethyl group likely influences its pharmacokinetic properties, such as solubility and membrane permeability.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially influencing various biochemical pathways. The structural components may enhance binding affinity to enzymes or receptors, leading to modulation of biological functions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study conducted by Benchchem highlighted its effectiveness against various microbial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound's structural features may contribute to its efficacy against specific cancer cell lines, as seen in various in vitro assays.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Inhibits proliferation in cancer cells | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. Results demonstrated significant inhibition zones, indicating its potential as a broad-spectrum antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness at low concentrations.

Case Study 2: Anticancer Activity

A series of experiments were conducted using human cancer cell lines to evaluate the anticancer effects of this compound. The compound was found to induce apoptosis and inhibit cell migration in metastatic cancer cells. These findings suggest a promising avenue for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.